molecular formula C10H12N2O4S B14902502 3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid

3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid

Cat. No.: B14902502
M. Wt: 256.28 g/mol
InChI Key: FERGXMFMLZXLDS-UHFFFAOYSA-N
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Description

3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure combining an isoxazole ring with a tetrahydrothiophene ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles, which can be further refined to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methylisoxazole-3-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to its combined isoxazole and tetrahydrothiophene structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility and potential for various applications compared to simpler analogs.

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]thiolane-3-carboxylic acid

InChI

InChI=1S/C10H12N2O4S/c1-6-4-7(12-16-6)8(13)11-10(9(14)15)2-3-17-5-10/h4H,2-3,5H2,1H3,(H,11,13)(H,14,15)

InChI Key

FERGXMFMLZXLDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2(CCSC2)C(=O)O

Origin of Product

United States

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